4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione
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Overview
Description
4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C11H8O3. It is characterized by a cyclopentene ring substituted with a hydroxyl group and a phenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with maleic anhydride, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo-5-phenylcyclopent-4-ene-1,3-dione.
Reduction: Formation of 4-hydroxy-5-phenylcyclopentane-1,3-dione.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic photovoltaic materials and other advanced materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Hydroxy-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione
- Indane-1,3-dione
Comparison: 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds like indane-1,3-dione, it has a different electronic structure and steric profile, leading to unique applications and properties .
Properties
CAS No. |
36394-22-6 |
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Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H8O3/c12-8-6-9(13)11(14)10(8)7-4-2-1-3-5-7/h1-5,14H,6H2 |
InChI Key |
FDFWUEDHNVOGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C1=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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